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molecular formula C15H22N2O3 B5515874 4-Nitro-N-(tert-octyl)benzamide CAS No. 101354-47-6

4-Nitro-N-(tert-octyl)benzamide

Cat. No. B5515874
M. Wt: 278.35 g/mol
InChI Key: OACGEWWFPVXRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999299B2

Procedure details

tert-Octylamine (51.7 g, 0.4 mol) and triethylamine (61.2 ml, 0.44 mol) in 260 ml of dichloroethane are introduced into a reactor. The mixture is heated to 70° C. and then 4-nitrobenzoyl chloride (77.9 g, 0.42 mol) is added in small portions in 50 minutes. The mixture is refluxed for 4 hours. The reaction mixture is poured into ice-cold water; the product is extracted with dichloromethane, drying is carried out, and the solvent is evaporated off. The beige precipitate obtained is recrystallized from a mixture of isopropyl ether and ethanol (10:1 ratio). After drying under vacuum, 84.6 g (yield: 76%) of 4-nitro-N-(tert-octyl)benzamide are obtained in the form of an off-white powder, which is used as it is in the following stage.
Quantity
51.7 g
Type
reactant
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N(CC)CC)C.[N+:17]([C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1)([O-:19])=[O:18]>ClC(Cl)C>[N+:17]([C:20]1[CH:21]=[CH:22][C:23]([C:24]([NH:9][C:1]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2])=[O:25])=[CH:27][CH:28]=1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
51.7 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Name
Quantity
61.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
260 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
77.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
The beige precipitate obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from a mixture of isopropyl ether and ethanol (10:1 ratio)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC(C)(C)CC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 84.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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